molecular formula C7H6F3NO B1404299 3-Methoxy-2-(trifluoromethyl)pyridine CAS No. 1184172-41-5

3-Methoxy-2-(trifluoromethyl)pyridine

Cat. No. B1404299
M. Wt: 177.12 g/mol
InChI Key: SKBPGFAXGVJYCL-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)pyridine is a substituted pyridine . It is an important intermediate in the synthesis of various agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 3-Methoxy-2-(trifluoromethyl)pyridine, involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-(trifluoromethyl)pyridine can be obtained as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 3-Methoxy-2-(trifluoromethyl)pyridine have been studied. For instance, the kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-2-(trifluoromethyl)pyridine are characterized by the presence of a fluorine atom and a pyridine in their structure . More specific properties like boiling point and density can be found in specific databases .

Scientific Research Applications

Structure and Molecular Interactions

  • Nonplanar Cyclic Trimer Formation : 3-(Diethylborylethynyl)pyridines, including a methoxy derivative, assemble into nonplanar cyclic trimers with unique structural features, such as coplanar and bent pyridine rings, and face-to-face stacking in crystalline states (Wakabayashi et al., 2014).
  • Crystal Structure Analysis : The structural analysis of 2-Methoxy-3,5-dinitropyridine revealed non-planarity and unique orientations of the methoxy group, demonstrating the influence of substituents on pyridine ring structure (Punte et al., 1990).

Synthesis and Reactivity

  • Alkyl Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates Synthesis : Utilizing a trifluoromethyl-containing building block, researchers developed a method for synthesizing trifluoromethyl-substituted aminopyrroles, showcasing the versatility of 3-Methoxy-2-(trifluoromethyl)pyridine derivatives in organic synthesis (Khlebnikov et al., 2018).
  • Corrosion Inhibition in Mild Steel : Pyridine derivatives, including methoxy variants, have been studied for their corrosion inhibition effects on mild steel, indicating potential industrial applications (Ansari et al., 2015).

Material Science and Magnetism

  • Tetranuclear Lanthanide(III) Complexes : Research on tetranuclear lanthanide(III) complexes with unique seesaw geometry revealed weak antiferromagnetic coupling, important for understanding magnetic properties in material science (Goura et al., 2014).
  • Electrophilic Substitution Mechanism : Studies on the nitration of various pyridines, including methoxy variants, provide insights into the mechanisms of electrophilic substitution in heteroaromatic compounds (Katritzky et al., 1970).

Miscellaneous Applications

  • Fluorescent Sensor for Zn2+ : A small molecule fluorescent probe based on a pyridine-pyridone skeleton, including a methoxy variant, was developed for detecting Zn2+, demonstrating potential in analytical chemistry (Hagimori et al., 2011).
  • Palladium(II) Complexes as Catalysts : Imino)pyridine palladium(II) complexes, including methoxy variants, have been synthesized and shown to be effective ethylene dimerization catalysts (Nyamato et al., 2015).

Safety And Hazards

3-Methoxy-2-(trifluoromethyl)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Trifluoromethylpyridine and its intermediates, including 3-Methoxy-2-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBPGFAXGVJYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liu, J Richardson, T Tran, N Al-Muhtasib… - Journal of medicinal …, 2013 - ACS Publications
Neuronal acetylcholine receptors mediate the addictive effects of nicotine and may also be involved in alcohol addiction. Varenicline, an approved smoking cessation medication, …
Number of citations: 18 pubs.acs.org

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